

# In-Depth Technical Guide to the Safety Data of Tert-Butyl 3-Iodopropylcarbamate

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## Compound of Interest

Compound Name: *tert-Butyl 3-iodopropylcarbamate*

Cat. No.: B066455

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for **tert-butyl 3-iodopropylcarbamate** (CAS No. 167479-01-8). The information is intended to guide laboratory personnel in the safe handling, storage, and disposal of this compound, which is utilized in various research and drug development applications.

## Chemical and Physical Properties

**Tert-butyl 3-iodopropylcarbamate** is a solid organic compound. Its key physical and chemical properties are summarized in the table below. This data is essential for understanding its behavior under various laboratory conditions.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>16</sub> INO <sub>2</sub>	MedChemExpress[1]
Molecular Weight	285.12 g/mol	MedChemExpress[1]
Appearance	Pale yellow solid	Yuhan Pharma[1]
Melting Point	37-40 °C	ChemicalBook[2]
Boiling Point (Predicted)	299.3 ± 23.0 °C at 760 mmHg	ChemicalBook[2]
Density (Predicted)	1.486 ± 0.06 g/cm <sup>3</sup>	ChemicalBook[2]
Solubility	Slightly soluble in Chloroform and Methanol.	ChemicalBook[3]
pKa (Predicted)	12.54 ± 0.46	ChemicalBook[3]


## Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **tert-Butyl 3-iodopropylcarbamate** is classified with the following hazards:

Hazard Class	Category	Hazard Statement
Acute toxicity, oral	4	H302: Harmful if swallowed
Skin corrosion/irritation	2	H315: Causes skin irritation
Serious eye damage/eye irritation	2A	H319: Causes serious eye irritation
Specific target organ toxicity, single exposure	3	H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

 alt text

## Toxicological Data

Comprehensive toxicological data for **tert-butyl 3-iodopropylcarbamate** is not readily available in published literature. However, data from a structurally similar compound, 3-iodo-2-propynyl butylcarbamate (IPBC), can provide an indication of its potential toxicity. It is crucial to handle **tert-butyl 3-iodopropylcarbamate** with the assumption of similar or greater toxicity until specific data becomes available.

Test	Species	Route	Value	Reference Compound	Source
Acute Oral LD50	Rat	Oral	1.47 g/kg	3-iodo-2-propynyl butylcarbamate (IPBC)	ResearchGate[1]
Acute Dermal LD50	Rat	Dermal	>2000 mg/kg	3-iodo-2-propynyl butylcarbamate (IPBC)	Santa Cruz Biotechnology[4]
Acute Inhalation LC50	Rat	Inhalation	0.680 mg/L/4h	3-iodo-2-propynyl butylcarbamate (IPBC)	Santa Cruz Biotechnology[4]
Eye Irritation	Rabbit	Ocular	Severely irritating	3-iodo-2-propynyl butylcarbamate (IPBC)	Santa Cruz Biotechnology[4]

## Experimental Protocols

Detailed experimental protocols for the safety assessment of **tert-butyl 3-iodopropylcarbamate** have not been specifically published. The following are detailed methodologies for key safety experiments, adapted from OECD guidelines, that would be appropriate for a compound with the known properties of **tert-butyl 3-iodopropylcarbamate**.

## Synthesis and Purification Protocol

A general procedure for the synthesis of tert-butyl (3-iodopropyl)carbamate involves the reaction of 3-amino-1-propanol with di-tert-butyl dicarbonate, followed by iodination.<sup>[2]</sup>

Materials:

- 3-amino-1-propanol
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ )
- 1H-imidazole
- Triphenylphosphine
- Iodine ( $\text{I}_2$ )
- Saturated aqueous ammonium chloride solution
- 10% hydrochloric acid solution
- Water
- Magnesium sulfate
- Heptane
- Silica gel
- Ethyl acetate
- Petroleum ether

Procedure:

- Dissolve 3-amino-1-propanol (40 mmol) and triethylamine (40 mmol) in 50 mL of dichloromethane and stir for 30 minutes.[\[2\]](#)
- Slowly add a solution of di-tert-butyl dicarbonate (44 mmol) in 50 mL of dichloromethane and stir at room temperature for 14 hours.[\[2\]](#)
- Quench the reaction with 30 mL of saturated aqueous ammonium chloride solution and extract the aqueous layer with dichloromethane (3 x 20 mL).[\[2\]](#)
- Combine the organic phases, dry over magnesium sulfate, and concentrate to yield crude tert-butyl N-(3-hydroxypropyl)carbamate.[\[2\]](#)
- Dissolve 1H-imidazole (20.57 mmol) and triphenylphosphine (20.57 mmol) in 100 mL of dichloromethane and cool to 0 °C.[\[2\]](#)
- Add iodine (20.57 mmol) in small portions.[\[2\]](#)
- Add a solution of the crude tert-butyl N-(3-hydroxypropyl)carbamate (17.14 mmol) in 20 mL of dichloromethane and stir the reaction mixture for 3 hours at room temperature.[\[2\]](#)
- Pour the reaction mixture into 100 mL of water and extract with dichloromethane (50 mL).[\[2\]](#)
- Wash the organic phase sequentially with water and 10% hydrochloric acid solution, then extract with dichloromethane (3 x 50 mL).[\[2\]](#)
- Dry the combined organic phases and concentrate.[\[2\]](#)
- Purify the crude product by flash chromatography on silica gel using 15% ethyl acetate in petroleum ether as the eluent to obtain tert-butyl (3-iodopropyl)carbamate as a light yellow oil.[\[2\]](#)

## Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This protocol describes the Acute Toxic Class Method.

Test Animals:

- Healthy, young adult rats of a single sex (preferably females), nulliparous and non-pregnant.
- Animals are fasted (food, but not water) overnight before administration of the substance.

#### Dose Preparation and Administration:

- The test substance is administered as a solution or suspension in an appropriate vehicle (e.g., corn oil). The concentration should be prepared such that the total volume administered is minimized (typically not exceeding 1 mL/100g body weight).
- The substance is administered in a single dose by gavage using a stomach tube.

#### Procedure:

- A starting dose of 300 mg/kg body weight is administered to a group of three animals.
- Animals are observed for mortality and clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern) with special attention during the first 4 hours and daily thereafter for 14 days.
- If mortality occurs in two or three animals, the test is repeated with a lower dose (e.g., 50 mg/kg).
- If one animal dies, the test is repeated with the same dose.
- If no mortality occurs, the test is repeated with a higher dose (e.g., 2000 mg/kg).
- Body weight is recorded weekly.
- At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

## Dermal Irritation Study (Adapted from OECD Guideline 404)

#### Test Animal:

- A single healthy young adult albino rabbit.

Procedure:

- Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
- 0.5 g of the test substance (moistened with a small amount of an appropriate vehicle to ensure good skin contact) is applied to a small area (approximately 6 cm<sup>2</sup>) of the clipped skin and covered with a gauze patch and a semi-occlusive dressing.
- The exposure period is 4 hours.
- After 4 hours, the dressing and any residual test substance are removed.
- The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
- The severity of the skin reactions is scored according to a standardized grading system.

## Eye Irritation Study (Adapted from OECD Guideline 405)

Test Animal:

- A single healthy young adult albino rabbit.

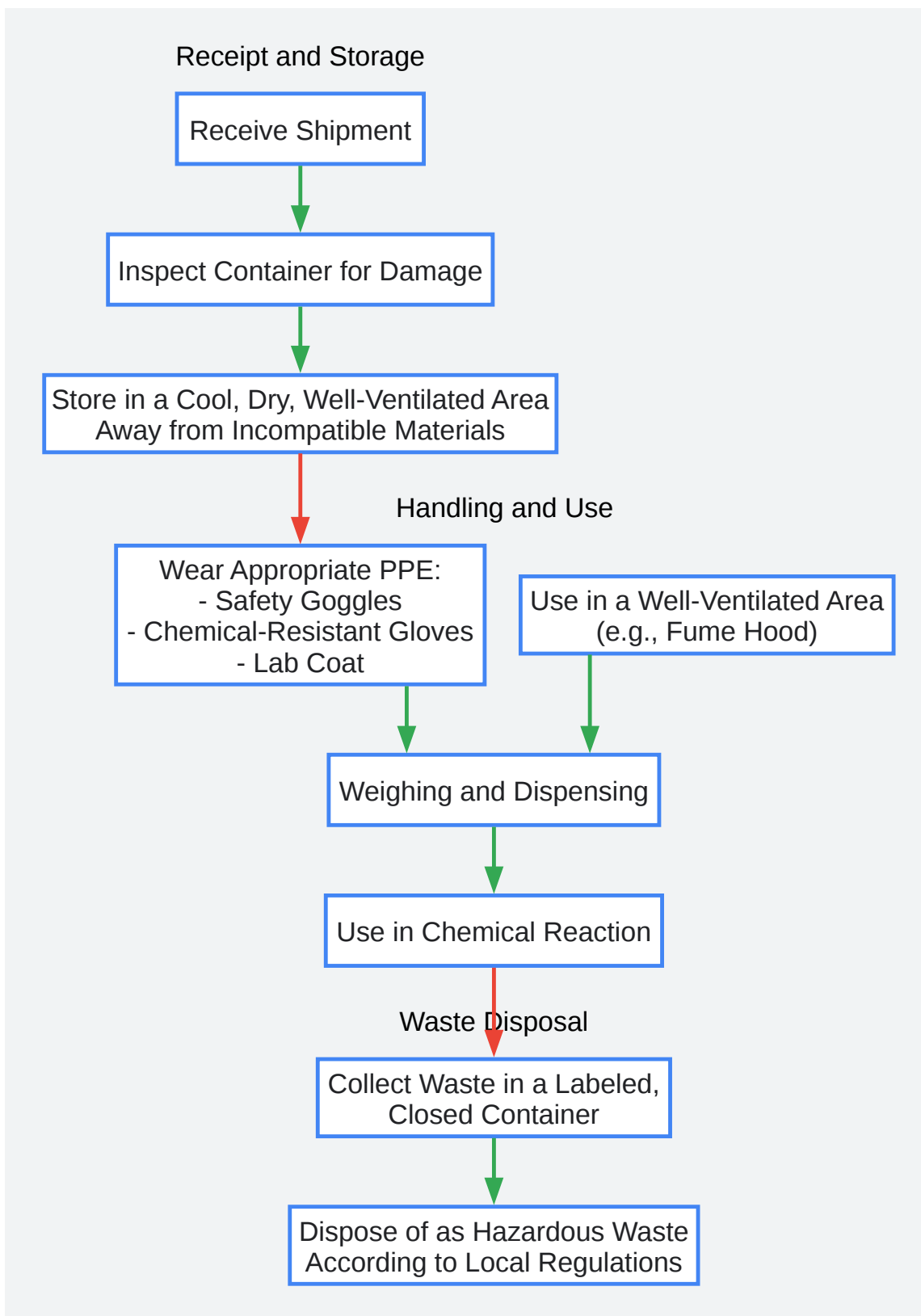
Procedure:

- Both eyes of the animal are examined 24 hours before testing.
- 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
- The eyelids are gently held together for about one second to prevent loss of the material.
- The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.
- The severity of the reactions is scored according to a standardized grading system.

## Visualized Workflows and Relationships

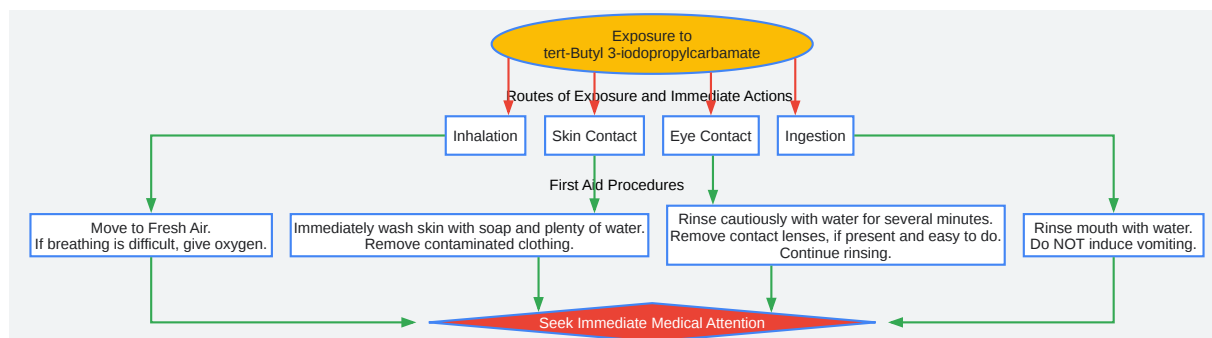
The following diagrams, generated using the DOT language, illustrate key safety-related workflows and logical relationships for handling **tert-Butyl 3-iodopropylcarbamate**.





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Caption: Safe handling workflow for **tert-Butyl 3-iodopropylcarbamate**.



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Caption: First aid measures for exposure to **tert-Butyl 3-iodopropylcarbamate**.

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